Isoclavulanic acid
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Overview
Description
Isoclavulanic acid is a derivative of clavulanic acid, a β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus. This compound is structurally similar to clavulanic acid but has distinct chemical properties and applications. This compound is primarily studied for its potential in overcoming antibiotic resistance by inhibiting β-lactamase enzymes, which are responsible for the degradation of β-lactam antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isoclavulanic acid involves the isomerization of clavulanic acid. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the photolysis of the phenacyl ester of clavulanic acid, which leads to the formation of this compound as a by-product .
Industrial Production Methods: Industrial production of this compound is typically carried out through fermentation processes using Streptomyces clavuligerus. The fermentation medium often contains glycerol and soy meal or soy meal extract, which serve as carbon and nitrogen sources, respectively . Optimization of fermentation conditions, such as pH, temperature, and aeration, is crucial for maximizing the yield of this compound.
Chemical Reactions Analysis
Types of Reactions: Isoclavulanic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various esters and acyl derivatives .
Scientific Research Applications
Isoclavulanic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying β-lactamase inhibition and the development of new antibiotics. In biology, this compound is employed in research on bacterial resistance mechanisms and the development of novel antimicrobial agents .
In medicine, this compound is investigated for its potential to enhance the efficacy of β-lactam antibiotics by preventing their degradation by β-lactamase enzymes. This makes it a valuable tool in the fight against antibiotic-resistant bacterial infections . In industry, this compound is used in the production of various pharmaceutical formulations and as a precursor for the synthesis of other β-lactamase inhibitors .
Mechanism of Action
Isoclavulanic acid exerts its effects by binding irreversibly to β-lactamase enzymes, thereby inhibiting their activity. This prevents the degradation of β-lactam antibiotics, allowing them to effectively target and kill susceptible bacteria . The molecular targets of this compound include the active sites of β-lactamase enzymes, where it forms a stable complex that renders the enzyme inactive .
Comparison with Similar Compounds
Isoclavulanic acid is structurally similar to other β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam. it has unique properties that distinguish it from these compounds. For example, this compound has a different stereochemistry compared to clavulanic acid, which affects its binding affinity and inhibitory activity .
List of Similar Compounds:- Clavulanic acid
- Sulbactam
- Tazobactam
These compounds share a common mechanism of action but differ in their chemical structures and specific applications .
Properties
CAS No. |
62319-53-3 |
---|---|
Molecular Formula |
C8H9NO5 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
(2R,3E,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1+/t6-,7-/m1/s1 |
InChI Key |
HZZVJAQRINQKSD-INJCQMSSSA-N |
Isomeric SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C\CO)/O2)C(=O)O |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O |
Origin of Product |
United States |
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